molecular formula C34H26N2 B11515941 4,5-di(biphenyl-4-yl)-2-(4-methylphenyl)-1H-imidazole

4,5-di(biphenyl-4-yl)-2-(4-methylphenyl)-1H-imidazole

Cat. No.: B11515941
M. Wt: 462.6 g/mol
InChI Key: SCXFQGPZEYDNHR-UHFFFAOYSA-N
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Description

4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE is a complex organic compound characterized by its imidazole core substituted with biphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the condensation of biphenyl derivatives with imidazole precursors under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide or toluene. The reaction temperature is often maintained between 80°C to 120°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as the Suzuki-Miyaura coupling reaction. This method is favored for its efficiency in forming carbon-carbon bonds between aryl groups. The process involves the use of aryl halides and boronic acids in the presence of a palladium catalyst and a base, typically potassium carbonate, under an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Nitro-biphenyl or halogenated biphenyl compounds.

Scientific Research Applications

4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The biphenyl groups facilitate binding to hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-BIS(DIMETHYLAMINO)BIPHENYL
  • 4,4’-BIS(DIPHENYLAMINO)BIPHENYL
  • 4,4’-BIS(4-METHYLPHENYL)BIPHENYL

Uniqueness

4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C34H26N2

Molecular Weight

462.6 g/mol

IUPAC Name

2-(4-methylphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole

InChI

InChI=1S/C34H26N2/c1-24-12-14-31(15-13-24)34-35-32(29-20-16-27(17-21-29)25-8-4-2-5-9-25)33(36-34)30-22-18-28(19-23-30)26-10-6-3-7-11-26/h2-23H,1H3,(H,35,36)

InChI Key

SCXFQGPZEYDNHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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